molecular formula C18H17F3N4O B4891598 5-(4-Methylphenyl)-N-(propan-2-YL)-7-(trifluoromethyl)pyrazolo[1,5-A]pyrimidine-2-carboxamide

5-(4-Methylphenyl)-N-(propan-2-YL)-7-(trifluoromethyl)pyrazolo[1,5-A]pyrimidine-2-carboxamide

Cat. No.: B4891598
M. Wt: 362.3 g/mol
InChI Key: UHVPQHOYTVUNIN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-(4-Methylphenyl)-N-(propan-2-YL)-7-(trifluoromethyl)pyrazolo[1,5-A]pyrimidine-2-carboxamide is a complex organic compound with a unique structure that includes a pyrazolo[1,5-A]pyrimidine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-Methylphenyl)-N-(propan-2-YL)-7-(trifluoromethyl)pyrazolo[1,5-A]pyrimidine-2-carboxamide typically involves multiple steps, starting from readily available starting materialsCommon reagents used in these reactions include trifluoromethylating agents and various catalysts to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production methods for this compound may involve optimization of the synthetic routes to improve yield and reduce costs. This can include the use of continuous flow reactors and other advanced techniques to scale up the production process efficiently .

Chemical Reactions Analysis

Types of Reactions

5-(4-Methylphenyl)-N-(propan-2-YL)-7-(trifluoromethyl)pyrazolo[1,5-A]pyrimidine-2-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions can vary, but typically involve controlled temperatures and specific solvents to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions can introduce new functional groups into the molecule .

Scientific Research Applications

5-(4-Methylphenyl)-N-(propan-2-YL)-7-(trifluoromethyl)pyrazolo[1,5-A]pyrimidine-2-carboxamide has several scientific research applications:

    Chemistry: The compound is used as a building block in organic synthesis to create more complex molecules.

    Biology: It is studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: The compound is investigated for its potential therapeutic properties, such as anti-inflammatory and anticancer activities.

    Industry: It is used in the development of new materials with specific properties, such as improved stability and reactivity.

Mechanism of Action

The mechanism of action of 5-(4-Methylphenyl)-N-(propan-2-YL)-7-(trifluoromethyl)pyrazolo[1,5-A]pyrimidine-2-carboxamide involves its interaction with specific molecular targets. These targets can include enzymes, receptors, and other proteins that play a role in various biological pathways. The compound’s effects are mediated through its binding to these targets, leading to changes in their activity and subsequent biological responses.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 5-(4-Methylphenyl)-N-(propan-2-YL)-7-(trifluoromethyl)pyrazolo[1,5-A]pyrimidine-2-carboxamide include other pyrazolo[1,5-A]pyrimidine derivatives with different substituents. Examples include:

  • 5-(4-Methylphenyl)-N-(propan-2-YL)-pyrazolo[1,5-A]pyrimidine-2-carboxamide
  • 5-(4-Methylphenyl)-N-(propan-2-YL)-7-methylpyrazolo[1,5-A]pyrimidine-2-carboxamide.

Uniqueness

The uniqueness of this compound lies in its trifluoromethyl group, which imparts specific properties such as increased lipophilicity and metabolic stability. These properties make it a valuable compound for various applications, particularly in medicinal chemistry.

Properties

IUPAC Name

5-(4-methylphenyl)-N-propan-2-yl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17F3N4O/c1-10(2)22-17(26)14-9-16-23-13(12-6-4-11(3)5-7-12)8-15(18(19,20)21)25(16)24-14/h4-10H,1-3H3,(H,22,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UHVPQHOYTVUNIN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=NC3=CC(=NN3C(=C2)C(F)(F)F)C(=O)NC(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17F3N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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